Cas no 2219378-70-6 (methyl 3-amino-3-(thiophen-3-yl)cyclobutane-1-carboxylate)

methyl 3-amino-3-(thiophen-3-yl)cyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3-amino-3-(thiophen-3-yl)cyclobutane-1-carboxylate
- 2219378-70-6
- EN300-1708040
-
- インチ: 1S/C10H13NO2S/c1-13-9(12)7-4-10(11,5-7)8-2-3-14-6-8/h2-3,6-7H,4-5,11H2,1H3
- InChIKey: XGFPIAYZYQXTCD-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C1(CC(C(=O)OC)C1)N
計算された属性
- せいみつぶんしりょう: 211.06669983g/mol
- どういたいしつりょう: 211.06669983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 80.6Ų
methyl 3-amino-3-(thiophen-3-yl)cyclobutane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1708040-0.5g |
methyl 3-amino-3-(thiophen-3-yl)cyclobutane-1-carboxylate |
2219378-70-6 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1708040-5.0g |
methyl 3-amino-3-(thiophen-3-yl)cyclobutane-1-carboxylate |
2219378-70-6 | 5g |
$2858.0 | 2023-06-04 | ||
Enamine | EN300-1708040-0.05g |
methyl 3-amino-3-(thiophen-3-yl)cyclobutane-1-carboxylate |
2219378-70-6 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1708040-1.0g |
methyl 3-amino-3-(thiophen-3-yl)cyclobutane-1-carboxylate |
2219378-70-6 | 1g |
$986.0 | 2023-06-04 | ||
Enamine | EN300-1708040-2.5g |
methyl 3-amino-3-(thiophen-3-yl)cyclobutane-1-carboxylate |
2219378-70-6 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1708040-5g |
methyl 3-amino-3-(thiophen-3-yl)cyclobutane-1-carboxylate |
2219378-70-6 | 5g |
$2858.0 | 2023-09-20 | ||
Enamine | EN300-1708040-10.0g |
methyl 3-amino-3-(thiophen-3-yl)cyclobutane-1-carboxylate |
2219378-70-6 | 10g |
$4236.0 | 2023-06-04 | ||
Enamine | EN300-1708040-0.1g |
methyl 3-amino-3-(thiophen-3-yl)cyclobutane-1-carboxylate |
2219378-70-6 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1708040-0.25g |
methyl 3-amino-3-(thiophen-3-yl)cyclobutane-1-carboxylate |
2219378-70-6 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-1708040-10g |
methyl 3-amino-3-(thiophen-3-yl)cyclobutane-1-carboxylate |
2219378-70-6 | 10g |
$4236.0 | 2023-09-20 |
methyl 3-amino-3-(thiophen-3-yl)cyclobutane-1-carboxylate 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
methyl 3-amino-3-(thiophen-3-yl)cyclobutane-1-carboxylateに関する追加情報
Recent Advances in the Study of Methyl 3-amino-3-(thiophen-3-yl)cyclobutane-1-carboxylate (CAS: 2219378-70-6)
The compound methyl 3-amino-3-(thiophen-3-yl)cyclobutane-1-carboxylate (CAS: 2219378-70-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This cyclobutane derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors and modulators of biological targets.
Recent studies have focused on the synthesis and optimization of this compound, leveraging its cyclobutane core and thiophene moiety to enhance binding affinity and selectivity. Researchers have employed advanced synthetic methodologies, including asymmetric catalysis and ring-closing metathesis, to achieve high yields and enantiomeric purity. The compound's structural versatility makes it a valuable scaffold for further derivatization, enabling the exploration of diverse pharmacological activities.
In vitro and in vivo evaluations have revealed that methyl 3-amino-3-(thiophen-3-yl)cyclobutane-1-carboxylate exhibits notable activity against specific enzyme targets, such as kinases and proteases, which are implicated in various disease pathways. For instance, preliminary data suggest its potential as an inhibitor of protein kinases involved in inflammatory and oncogenic signaling. These findings underscore the compound's relevance in drug discovery efforts aimed at addressing unmet medical needs.
Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular interactions governing the compound's bioactivity. Docking simulations and molecular dynamics analyses have identified key binding motifs and pharmacophores, facilitating the rational design of next-generation analogs with improved efficacy and reduced off-target effects.
The pharmacokinetic profile of methyl 3-amino-3-(thiophen-3-yl)cyclobutane-1-carboxylate has also been investigated, with studies highlighting its favorable absorption, distribution, metabolism, and excretion (ADME) properties. These attributes, coupled with its synthetic accessibility, position the compound as a promising candidate for further preclinical development.
In conclusion, the ongoing research on methyl 3-amino-3-(thiophen-3-yl)cyclobutane-1-carboxylate (CAS: 2219378-70-6) underscores its potential as a versatile and pharmacologically active scaffold. Continued exploration of its therapeutic applications and optimization of its chemical properties are expected to yield significant advancements in the field of medicinal chemistry and drug development.
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